molecular formula C18H15FN2O2S B5751530 2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5751530
M. Wt: 342.4 g/mol
InChI Key: FBIUMLKMHJDDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research and development. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in laboratory experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have higher toxicity levels. However, one limitation is that the compound may not be as potent as other anti-inflammatory and analgesic compounds, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide. One potential direction is the development of new drugs based on the compound's anti-inflammatory and analgesic properties. Another direction is the investigation of the compound's mechanism of action and potential interactions with other compounds. Additionally, further studies may be needed to determine the optimal dosage and administration of the compound for maximum effectiveness.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been achieved using various methods. One such method involves the reaction of 2-fluoroanisole with 5-methyl-4-phenyl-2-thiohydantoin in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12-17(13-7-3-2-4-8-13)21-18(24-12)20-16(22)11-23-15-10-6-5-9-14(15)19/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIUMLKMHJDDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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